Cas no 536-89-0 (m-Tolylhydrazine)

m-Tolylhydrazine 化学的及び物理的性質

名前と識別子

-

- m-Tolylhydrazine

- (3-methyl-phenyl)-hydrazine

- (3-methylphenyl)hydrazine

- AI3-15420

- EINECS 208-650-9

- m-Tolyl-hydrazine

- 1-(3-Methylphenyl)hydrazine #

- 536-89-0

- AKOS002680135

- SH79LJ6UD6

- MFCD00047815

- BS-23650

- BB 0249772

- FT-0616172

- SCHEMBL8318

- m-tolyl hydrazine

- 3-methyl-phenylhydrazine

- NS00032814

- 3-METHYLPHENYLHYDRAZINE

- m-toluidine amine

- m-Tolylhydrazin

- DTXSID60201819

- 1-m-tolylhydrazine

- Hydrazine, (3-methylphenyl)-

- A870654

- BBL012136

- STK803070

- hydrazine, (3-methyl)phenyl-

- DB-052381

-

- MDL: MFCD00047815

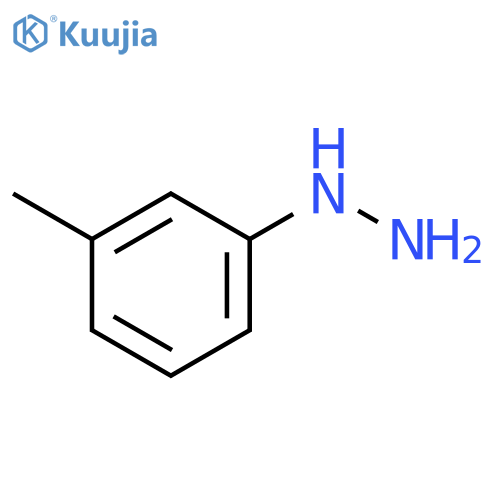

- インチ: InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3

- InChIKey: GPTOGZLZMLJZCV-UHFFFAOYSA-N

- SMILES: CC1=CC(=CC=C1)NN

- BRN: 742264

計算された属性

- 精确分子量: 122.08400

- 同位素质量: 122.084

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 9

- 回転可能化学結合数: 1

- 複雑さ: 83

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- 互变异构体数量: 何もない

- Surface Charge: 0

- XLogP3: 何もない

- トポロジー分子極性表面積: 38A^2

じっけんとくせい

- Color/Form: 未確定

- 密度みつど: 1,057 g/cm3

- Boiling Point: 132-134°C 16mm

- フラッシュポイント: 132-134°C/16mm

- Refractive Index: 1.5890

- すいようせい: Slightly soluble in water.

- PSA: 38.05000

- LogP: 2.05390

- Solubility: 未確定

- Merck: 14,9542

m-Tolylhydrazine Security Information

m-Tolylhydrazine 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

m-Tolylhydrazine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M39830-1g |

m-Tolylhydrazine |

536-89-0 | 1g |

¥372.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | Y1046089-5g |

m-Tolylhydrazine |

536-89-0 | 98%, | 5g |

$100 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M860030-250mg |

M-Tolylhydrazine |

536-89-0 | ≥98% | 250mg |

¥218.70 | 2022-09-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41151-5g |

m-Tolylhydrazine |

536-89-0 | 97% | 5g |

591.00 | 2021-07-09 | |

| eNovation Chemicals LLC | Y1046089-1g |

m-Tolylhydrazine |

536-89-0 | 98%, | 1g |

$65 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035033-10g |

m-Tolylhydrazine |

536-89-0 | 97% | 10g |

¥943.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035033-5g |

m-Tolylhydrazine |

536-89-0 | 97% | 5g |

¥508.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035033-25g |

m-Tolylhydrazine |

536-89-0 | 97% | 25g |

¥1870.00 | 2024-05-09 | |

| TRC | A885315-50mg |

M-Tolylhydrazine |

536-89-0 | 50mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41151-10g |

m-Tolylhydrazine |

536-89-0 | 97% | 10g |

¥891 | 2023-09-15 |

m-Tolylhydrazine 関連文献

-

Md Abdus Subhan,Tanjila Parvin Rifat,Pallab Chandra Saha,M. M. Alam,Abdullah M. Asiri,Mohammed M. Rahman,Sonia Akter,Topu Raihan,A. K. Azad,Jamal Uddin RSC Adv. 2020 10 11274

-

Chuangchuang Xu,Wenlai Xie,Jiaxi Xu Org. Biomol. Chem. 2020 18 2661

-

Mohammed M. Rahman,Tahir Ali Sheikh,Abdullah M. Asiri,K. A. Alamry,M. A. Hasnat Anal. Methods 2020 12 3470

-

Linning Ren,Manman Wang,Benyao Fang,Wenquan Yu,Junbiao Chang Org. Biomol. Chem. 2019 17 3446

-

Xiangyu Liu,Heng Song,Xiaofang Zhai,Chen-Ho Tung,Wenguang Wang Org. Biomol. Chem. 2020 18 1572

-

Mohammed?M. Rahman,M. M. Alam,Abdullah M. Asiri RSC Adv. 2018 8 960

-

8. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodesPamela Schr?gel,Au?ra Tomkevi?ien?,Peter Strohriegl,Sebastian T. Hoffmann,Anna K?hler,Christian Lennartz J. Mater. Chem. 2011 21 2266

-

Mohammed M. Rahman,M. M. Alam,Abdullah M. Asiri,Jamal Uddin New J. Chem. 2020 44 20285

-

M. M. Alam,Abdullah M. Asiri,M. T. Uddin,Inamuddin,M. A. Islam,Md. Rabiul Awual,Mohammed M. Rahman New J. Chem. 2019 43 4849

m-Tolylhydrazineに関する追加情報

M-Tolylhydrazine (CAS No. 536-89-0): A Comprehensive Overview in Modern Chemical Biology and Medicine

M-Tolylhydrazine, chemically known as m-tolylhydrazine with the CAS number 536-89-0, is a significant compound in the realm of chemical biology and pharmaceutical research. This aromatic hydrazine derivative has garnered considerable attention due to its versatile applications in drug synthesis, biochemical interactions, and innovative therapeutic strategies. The compound's unique structural properties, characterized by a phenyl ring substituted with a hydrazine group, make it a valuable intermediate in the development of novel medications targeting various diseases.

The chemical structure of m-tolylhydrazine consists of a methyl group (-CH₃) attached to a benzene ring, which is further functionalized with a hydrazine moiety (-NH-NH₂). This configuration imparts distinct reactivity and biological activity, enabling its use in diverse chemical transformations. The presence of the hydrazine group allows for nucleophilic addition reactions, while the aromatic ring facilitates interactions with biological targets such as enzymes and receptors. These features have made m-tolylhydrazine a cornerstone in synthetic organic chemistry and medicinal research.

In recent years, m-tolylhydrazine has been extensively studied for its potential in developing antitumor agents. Research indicates that derivatives of this compound can exhibit inhibitory effects on key enzymes involved in cancer cell proliferation, such as poly(ADP-ribose) polymerase (PARP). The ability of m-tolylhydrazine to form stable adducts with DNA and proteins has opened new avenues for creating targeted therapies that selectively disrupt cancerous growth pathways. Furthermore, studies have explored its role in modulating inflammatory responses, suggesting its therapeutic value beyond oncology.

The synthesis of m-tolylhydrazine (CAS No. 536-89-0) typically involves the reaction of p-toluidine with nitrous acid or hydroxylamine under controlled conditions. This process requires meticulous optimization to ensure high yield and purity, as impurities can significantly affect downstream applications. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making m-tolylhydrazine more accessible for industrial and academic research purposes.

One of the most compelling aspects of m-tolylhydrazine is its role as a precursor in the synthesis of heterocyclic compounds. These derivatives have shown promise in various therapeutic areas, including antimicrobial and anti-inflammatory treatments. The hydrazine group's ability to participate in cyclization reactions allows for the creation of complex molecular architectures with enhanced biological activity. Researchers are particularly interested in how these structural modifications influence drug efficacy and pharmacokinetic properties.

The pharmacological profile of m-tolylhydrazine has been further elucidated through preclinical studies. These investigations have highlighted its potential as an adjuvant therapy alongside conventional treatments for chronic diseases. For instance, studies suggest that m-tolylhydrazine-based compounds can enhance immune responses while minimizing side effects. This dual functionality makes them attractive candidates for immunomodulatory therapies aimed at bolstering patient resilience against pathogens.

In conclusion, m-tolylhydrazine (CAS No. 536-89-0) represents a multifaceted compound with significant implications for modern chemical biology and medicine. Its unique structural features and reactivity profile have positioned it as a key player in drug discovery and development. As research continues to uncover new applications and refine synthetic strategies, the therapeutic potential of this compound is likely to expand further, offering hope for innovative treatments across multiple disease domains.

536-89-0 (m-Tolylhydrazine) Related Products

- 539-44-6(4-Methylphenylhydrazine)

- 39943-61-8((3,5-dimethylphenyl)hydrazine)

- 1115929-78-6(2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-propylacetamide)

- 324008-93-7(4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine)

- 1951444-44-2(Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate)

- 2172355-71-2(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidoethoxy}propanoic acid)

- 1864572-35-9(1-Oxaspiro[2.5]octane-2-carbonitrile, 7-methyl-4-(1-methylethyl)-)

- 33050-33-8(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one)

- 872695-56-2(2-{6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one)

- 1361768-88-8(4-(Bromomethyl)-3-(difluoromethyl)-6-methoxypyridine-2-acetonitrile)